
3-Acetyl-5-bromo-2-hydroxybenzonitrile
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Overview
Description
3-Acetyl-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzonitrile, featuring an acetyl group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-bromo-2-hydroxybenzonitrile typically involves the following steps:
Acetylation: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Hydroxylation: The hydroxyl group can be introduced through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and minimizing by-products. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position is a prime site for nucleophilic substitution.
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Nucleophilic substitution | Sodium amide, thiols, polar solvents (e.g., DMF) | Substituted derivatives (e.g., amine or thiol analogs) |
Mechanism : The bromine atom acts as a leaving group, enabling substitution by nucleophiles such as amines or thiols. This reactivity is influenced by the electron-withdrawing effects of the nitrile and hydroxyl groups, which activate the aromatic ring for substitution .
Acetylation/Deacetylation
The acetyl group at the 3-position can undergo hydrolysis or further acetylation.
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Hydrolysis | Acidic or basic conditions | 5-Bromo-2-hydroxybenzonitrile |
Re-acetylation | Acetic anhydride, pyridine | Re-acetylated derivatives |
Mechanism : The hydroxyl group (after deacetylation) can act as a nucleophile, enabling acetylation via nucleophilic acyl substitution. This process is reversible under acidic/basic conditions.
Oxidation Reactions
The hydroxyl group is susceptible to oxidation.
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO₄, CrO₃, acidic conditions | Quinone derivatives |
Mechanism : The hydroxyl group undergoes oxidation to form quinone intermediates, which can further react with nucleophiles. This reactivity is modulated by the electron-donating effects of the hydroxyl group and the electron-withdrawing nitrile.
Reduction Reactions
The nitrile group can be reduced to amines or other derivatives.
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Reduction | LiAlH₄, catalytic hydrogenation | Amine derivatives |
Mechanism : The nitrile group is reduced to a primary amine via hydrogenation or hydride agents. This reaction is critical for converting the compound into bioactive derivatives.
Nucleophilic Aromatic Substitution
The bromine atom’s position (para to the hydroxyl group) enhances nucleophilic substitution.
Key Factors :
-
Steric effects : The bulky acetyl group may hinder substitution at adjacent positions.
-
Electronic effects : The hydroxyl group (electron-donating) and nitrile (electron-withdrawing) create a meta-directing environment, favoring substitution at the 5-position .
Electrophilic Aromatic Substitution
The nitrile group deactivates the aromatic ring, reducing reactivity toward electrophiles.
Key Considerations :
-
Directing effects : The hydroxyl group (ortho/para-directing) competes with the nitrile (meta-directing), creating complex regioselectivity.
-
Reactivity : Electrophilic substitution is significantly hindered due to the strong electron-withdrawing nature of the nitrile.
Intermolecular Reactions
The compound may participate in dimerization or cross-coupling reactions under specific conditions.
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Coupling | Transition metal catalysts | Cross-coupled derivatives |
Mechanism : The bromine atom can act as a coupling partner in reactions such as Suzuki or Heck couplings, forming complex aromatic systems .
Functional Group Influence on Reactivity
Functional Group | Effect on Reactivity |
---|---|
Acetyl (-COCH₃) | Electron-donating (activates substitution) |
Bromine (-Br) | Leaving group (facilitates substitution) |
Hydroxyl (-OH) | Electron-donating (activates oxidation) |
Nitrile (-CN) | Electron-withdrawing (deactivates ring) |
Research Findings
-
Substitution Efficiency : Bromine substitution is more favorable than hydroxyl or acetyl group reactions due to its strong leaving group ability .
-
Oxidation Sensitivity : The hydroxyl group is readily oxidized, making the compound prone to decomposition under harsh oxidative conditions.
-
Bioactivity Implications : Halogen substituents (e.g., bromine) enhance biological activity, as observed in related compounds with integrase inhibitory properties .
Scientific Research Applications
Chemistry
3-Acetyl-5-bromo-2-hydroxybenzonitrile is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:
Reaction Type | Products Formed |
---|---|
Oxidation | 3-acetyl-5-bromo-2-hydroxybenzoic acid |
Reduction | 3-acetyl-5-bromo-2-hydroxybenzylamine |
Electrophilic Substitution | Various substituted derivatives depending on nucleophiles |
The presence of the bromine atom enhances its electrophilic character, facilitating substitution reactions that are crucial in organic synthesis.
Biology
Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications:
- Antimicrobial Activity : The compound has been evaluated for its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results .
- Anticancer Research : Investigations into its cytotoxic effects on cancer cell lines reveal its potential as a lead compound in cancer drug development .
Medicine
The compound is being explored for its role as a pharmaceutical intermediate. Its structural features allow it to bind effectively to biological targets, which is essential for drug design:
- Enzyme Inhibition : The combination of hydroxyl and nitrile groups contributes to binding affinity with enzymes, suggesting potential use in developing enzyme inhibitors.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals, dyes, and polymers. Its versatility makes it valuable for synthesizing various industrial compounds.
Case Study 1: Antimicrobial Activity Evaluation
A study assessed the antimicrobial activity of derivatives of this compound against several bacterial strains. The results indicated that modifications to the hydroxyl group significantly enhanced antibacterial properties, demonstrating the compound's potential in developing new antibiotics.
Case Study 2: Drug Development
Research focusing on the compound's enzyme inhibition capabilities highlighted its effectiveness against specific cancer-related enzymes. This study provided insights into structural modifications that could improve potency and selectivity for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-bromo-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxyl, acetyl, and nitrile groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing its activity.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2-hydroxybenzonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-2-hydroxybenzonitrile: Lacks the acetyl group, which may influence its solubility and chemical properties.
3-Bromo-2-hydroxybenzonitrile:
Uniqueness
3-Acetyl-5-bromo-2-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the bromine atom enhances its electrophilicity, while the acetyl and hydroxyl groups provide sites for further chemical modifications.
Biological Activity
3-Acetyl-5-bromo-2-hydroxybenzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An acetyl group at the 3-position,
- A bromo substituent at the 5-position,
- A hydroxy group at the 2-position,
- A nitrile functional group.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of HIV-1 integrase, an enzyme crucial for viral replication. The inhibition mechanism occurs through two main steps: 3′-end processing and strand transfer, both critical for integrating viral DNA into the host genome .
Structure-Activity Relationships (SAR)
Studies have demonstrated that modifications to the compound's structure can significantly influence its biological activity. For instance:
- Halogen Substituents : The presence of bromine enhances inhibitory potency against integrase compared to other halogens due to steric and electronic effects .
- Electron Donating Groups : The introduction of electron-donating groups has been shown to improve activity, suggesting that electronic properties play a vital role in binding affinity .
Biological Activity Data
The following table summarizes the biological activities reported for this compound, particularly focusing on its inhibitory effects against HIV-1 integrase:
Activity | IC50 Value (μM) | Reference |
---|---|---|
Strand Transfer Inhibition | 5 | |
3′-End Processing Inhibition | 11 | |
General Antiviral Activity | Varies |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- HIV Research : In a study focused on HIV integrase inhibitors, this compound exhibited significant inhibitory activity, with a noted IC50 value of 5 μM against strand transfer activity. This suggests its potential as a lead compound for developing new antiretroviral therapies .
- Cancer Research : Preliminary investigations into the anticancer properties of related compounds suggest that derivatives of this compound may also exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating that structural modifications could enhance efficacy against bacterial strains .
Properties
Molecular Formula |
C9H6BrNO2 |
---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
3-acetyl-5-bromo-2-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6BrNO2/c1-5(12)8-3-7(10)2-6(4-11)9(8)13/h2-3,13H,1H3 |
InChI Key |
GDWHACSPUNMCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1O)C#N)Br |
Origin of Product |
United States |
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